1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea is a urea derivative featuring two key structural motifs:
- A 1,3-benzodioxole (methylenedioxyphenyl) group linked to the urea nitrogen.
- A 5-oxopyrrolidin-3-ylmethyl moiety substituted with a 4-methoxyphenyl group at the pyrrolidinone nitrogen.
The benzodioxole group may enhance metabolic stability, while the methoxyphenyl-pyrrolidinone subunit could influence conformational flexibility and target binding .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-3-15(4-6-16)23-11-13(8-19(23)24)10-21-20(25)22-14-2-7-17-18(9-14)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNUITSPZZFXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Pharmacological Properties
- Para-Methoxy (Target Compound): The electron-donating methoxy group may enhance lipophilicity and π-π stacking interactions with aromatic residues in biological targets.
- Para-Methyl (CM867115) : Methyl groups increase hydrophobicity but lack hydrogen-bonding capacity, which could reduce target selectivity compared to the methoxy analog.
- Meta-Methyl (CM867379) : The meta substitution may distort the molecule’s planarity, altering binding pocket interactions. This positional isomerism is critical in structure-activity relationship (SAR) studies.
- Ethoxy and Hydroxyethyl (Compound in ) : The ethoxy group extends the alkyl chain, possibly enhancing membrane permeability. The hydroxyethyl moiety introduces polarity, which may improve solubility but reduce blood-brain barrier penetration.
Conformational Analysis and Ring Puckering
The 5-oxopyrrolidin-3-ylmethyl group in these compounds introduces a puckered ring system. According to Cremer and Pople’s generalized puckering coordinates , the pyrrolidinone ring likely adopts a twisted envelope conformation, influencing:
- Hydrogen-bonding geometry of the urea group.
- Steric accessibility of the aryl substituents.
Crystallographic studies using programs like SHELXL () could resolve these conformational details, aiding in the rational design of analogs with optimized bioactivity.
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